molecular formula C9H15N3O2 B14666798 Uracil, 5-(dimethylamino)-1,3,6-trimethyl- CAS No. 38507-32-3

Uracil, 5-(dimethylamino)-1,3,6-trimethyl-

Cat. No.: B14666798
CAS No.: 38507-32-3
M. Wt: 197.23 g/mol
InChI Key: BOARLCNCVBZNNU-UHFFFAOYSA-N
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Description

Uracil, 5-(dimethylamino)-1,3,6-trimethyl- is a derivative of uracil, a naturally occurring pyrimidine nucleobase found in RNA. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and biochemistry. The modifications on the uracil ring, such as the addition of dimethylamino and trimethyl groups, can alter its chemical properties and biological activities, making it a valuable compound for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of uracil derivatives, including Uracil, 5-(dimethylamino)-1,3,6-trimethyl-, typically involves multi-step organic reactions. One common method is the alkylation of uracil at specific positions. . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as potassium carbonate or sodium hydride to facilitate the reaction.

Industrial Production Methods

Industrial production of uracil derivatives may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and conditions is critical to minimize by-products and ensure the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Uracil, 5-(dimethylamino)-1,3,6-trimethyl- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific groups on the uracil ring. Common reagents include alkyl halides and amines.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted uracil derivatives with different functional groups.

Scientific Research Applications

Uracil, 5-(dimethylamino)-1,3,6-trimethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Uracil, 5-(dimethylamino)-1,3,6-trimethyl- involves its interaction with specific molecular targets. For instance, as a thymidylate synthase inhibitor, it binds to the enzyme’s active site, preventing the conversion of deoxyuridylate to thymidylate, a crucial step in DNA synthesis. This inhibition can lead to the disruption of DNA replication and cell division, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A well-known uracil derivative used in cancer treatment. It also inhibits thymidylate synthase but has different pharmacokinetic properties.

    6-Methyluracil: Another uracil derivative with applications in medicinal chemistry, known for its anti-inflammatory properties.

    2-Thiouracil: Used in the treatment of hyperthyroidism, it acts by inhibiting thyroid hormone synthesis.

Uniqueness

Uracil, 5-(dimethylamino)-1,3,6-trimethyl- is unique due to its specific modifications, which can enhance its binding affinity to certain enzymes and alter its biological activity. These modifications can provide advantages in terms of selectivity and potency compared to other uracil derivatives .

Properties

CAS No.

38507-32-3

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

5-(dimethylamino)-1,3,6-trimethylpyrimidine-2,4-dione

InChI

InChI=1S/C9H15N3O2/c1-6-7(10(2)3)8(13)12(5)9(14)11(6)4/h1-5H3

InChI Key

BOARLCNCVBZNNU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C(=O)N1C)C)N(C)C

Origin of Product

United States

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